molecular formula C14H12O2 B2548194 4-Methoxy-biphenyl-3-carbaldehyde CAS No. 89536-71-0

4-Methoxy-biphenyl-3-carbaldehyde

Cat. No.: B2548194
CAS No.: 89536-71-0
M. Wt: 212.248
InChI Key: JHLXZTBOJVCIBP-UHFFFAOYSA-N
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Description

4-Methoxy-biphenyl-3-carbaldehyde (CAS 89536-71-0) is an organic compound with the molecular formula C14H12O2 and a molecular weight of 212.24 g/mol . This aldehyde-ethers subclass compound serves as a versatile building block in advanced organic and materials synthesis . Its primary research value lies in its role as a direct precursor for constructing sophisticated multipodal salicylaldehydes, which are crucial scaffolds for developing multinuclear metal complexes, metal-organic frameworks (MOFs), and covalent organic frameworks (COFs) . For instance, it is a key intermediate in the synthesis of complex molecules like 4′,4′′′,4′′′′′-Nitrilotris(4-methoxy-[1,1′-biphenyl]-3-carbaldehyde), a tripodal salicylaldehyde with a redox-active triphenylamine core . Such structures are of significant scientific interest for applications in catalysis, the development of novel materials with luminescent or liquid crystalline properties, and energy storage solutions, such as components in coordination polymers for lithium-ion batteries . The compound must be used exclusively by qualified professionals in a controlled laboratory setting. It is strictly for Research Use Only and is not intended for diagnostic, therapeutic, or human use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-methoxy-5-phenylbenzaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12O2/c1-16-14-8-7-12(9-13(14)10-15)11-5-3-2-4-6-11/h2-10H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JHLXZTBOJVCIBP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C2=CC=CC=C2)C=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

212.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for 4 Methoxy Biphenyl 3 Carbaldehyde and Analogous Structures

Transition Metal-Catalyzed Cross-Coupling Strategies

The advent of transition metal-catalyzed cross-coupling reactions has revolutionized the synthesis of biaryl compounds, offering mild and efficient routes with broad functional group tolerance. libretexts.org Palladium-catalyzed reactions, in particular, are paramount in this field.

Palladium-Catalyzed Suzuki-Miyaura Coupling Protocols

The Suzuki-Miyaura coupling is arguably the most widely used method for the formation of carbon-carbon bonds between aryl partners. libretexts.org The reaction typically involves the coupling of an organoboron reagent (such as a boronic acid or ester) with an organic halide or triflate in the presence of a palladium catalyst and a base.

For the synthesis of 4-Methoxy-biphenyl-3-carbaldehyde, a plausible Suzuki-Miyaura coupling strategy would involve the reaction of 3-formylphenylboronic acid with 4-bromoanisole (B123540) or, alternatively, 4-methoxyphenylboronic acid with 3-bromobenzaldehyde (B42254).

Both homogeneous and heterogeneous palladium catalysts are employed for Suzuki-Miyaura couplings. Homogeneous catalysts, such as tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] and palladium(II) acetate (B1210297) [Pd(OAc)₂], are often highly active and provide good yields. However, the removal of the catalyst from the product can be challenging. nih.gov

Heterogeneous catalysts, where palladium is supported on materials like activated carbon (Pd/C), offer the advantage of easy separation and potential for recycling. Research on the synthesis of 4-methoxybiphenyl (B1664174) from 4-bromoanisole and phenylboronic acid has demonstrated the effectiveness of heterogeneous catalysts. For instance, a catalyst with palladium supported on hypercrosslinked polystyrene (HPS) has shown high activity.

Table 1: Comparison of Homogeneous and Heterogeneous Catalysts in a Suzuki-Miyaura Coupling for a 4-Methoxybiphenyl Analog

CatalystCatalyst Loading (mol%)SolventBaseTemperature (°C)Time (h)Yield (%)
Pd(PPh₃)₄2Toluene/WaterNa₂CO₃9012>95
Pd/HPS1Ethanol/WaterK₂CO₃80198

This data is representative of typical conditions for analogous reactions and would require optimization for the specific synthesis of this compound.

The choice of ligand, base, and solvent system is crucial for the success of the Suzuki-Miyaura coupling, significantly impacting reaction efficiency and selectivity.

Ligands: Phosphine (B1218219) ligands are commonly used to stabilize the palladium catalyst and modulate its reactivity. The electronic and steric properties of the phosphine ligand can influence the rates of oxidative addition and reductive elimination, the key steps in the catalytic cycle. For couplings involving sterically hindered substrates or less reactive aryl chlorides, bulky and electron-rich phosphine ligands like those from the Buchwald and Fu groups (e.g., SPhos, XPhos) have proven to be highly effective. researchgate.netnih.gov

Bases: A base is required to activate the organoboron species, facilitating the transmetalation step. Common bases include carbonates (e.g., Na₂CO₃, K₂CO₃, Cs₂CO₃), phosphates (e.g., K₃PO₄), and hydroxides (e.g., NaOH, KOH). The strength and nature of the base can affect the reaction rate and the tolerance of base-sensitive functional groups, such as the aldehyde in the target molecule.

Solvent Systems: The solvent system plays a role in solubilizing the reactants and the catalyst, and can also influence the reaction rate. A mixture of an organic solvent (e.g., toluene, dioxane, or THF) and an aqueous solution of the base is frequently employed. The use of polar aprotic solvents like DMF is also common.

Table 2: Effect of Base and Solvent on the Suzuki-Miyaura Coupling of an Aryl Bromide with an Arylboronic Acid

BaseSolventTemperature (°C)Time (h)Yield (%)
Na₂CO₃Toluene/H₂O1001285
K₃PO₄Dioxane/H₂O100892
Cs₂CO₃DMF110695

This data is illustrative for a generic Suzuki-Miyaura coupling and specific conditions for this compound may vary.

In the context of synthesizing this compound, regioselectivity is generally determined by the specific starting materials chosen (i.e., the positions of the halide/boronic acid and the functional groups). For instance, coupling 3-formylphenylboronic acid with 4-bromoanisole will yield the desired 3,4'-substituted biphenyl (B1667301).

Stereoselectivity is not a factor in the formation of the biphenyl backbone itself, as it is achiral. However, if chiral centers were present in the starting materials, their retention or inversion during the reaction would be a critical consideration.

Alternative Cross-Coupling Reactions (e.g., Kumada, Negishi) for Biphenyl Scaffolds

While the Suzuki-Miyaura coupling is highly versatile, other cross-coupling reactions also provide effective routes to biphenyl scaffolds.

Kumada Coupling: The Kumada coupling utilizes a Grignard reagent (organomagnesium halide) as the organometallic partner. organic-chemistry.org This reaction is often catalyzed by nickel or palladium complexes. For the synthesis of this compound, this could involve the reaction of 3-bromobenzaldehyde with 4-methoxyphenylmagnesium bromide. A key consideration for Kumada coupling is the high reactivity of Grignard reagents, which can limit functional group compatibility; the aldehyde group in 3-bromobenzaldehyde might be susceptible to nucleophilic attack by the Grignard reagent. organic-chemistry.org

Negishi Coupling: The Negishi coupling employs an organozinc reagent. researchgate.netnih.gov These reagents are generally more tolerant of functional groups than Grignard reagents. The synthesis of this compound via a Negishi coupling could proceed by reacting 3-bromobenzaldehyde with a 4-methoxyphenylzinc halide. Palladium catalysts are most commonly used for this transformation.

Table 3: Comparison of Suzuki, Kumada, and Negishi Couplings for Biphenyl Synthesis

ReactionOrganometallic ReagentCatalystKey AdvantagesKey Disadvantages
Suzuki-MiyauraOrganoboronPalladiumHigh functional group tolerance, commercially available reagentsBoronic acids can undergo side reactions
KumadaGrignard (Organomagnesium)Nickel or PalladiumHigh reactivityLow functional group tolerance
NegishiOrganozincPalladium or NickelGood functional group toleranceOrganozinc reagents often need to be prepared in situ

Classical Synthetic Transformations for Biphenyl Derivative Construction

Prior to the widespread adoption of transition metal-catalyzed cross-coupling reactions, classical methods were the primary means of forming biaryl linkages.

One of the most notable classical methods is the Ullmann reaction , which involves the copper-promoted coupling of two aryl halides. wikipedia.org This reaction typically requires high temperatures and stoichiometric amounts of copper powder. The synthesis of unsymmetrical biphenyls can be challenging with this method, often requiring a large excess of one of the aryl halides. While modern modifications have improved the scope and conditions of the Ullmann reaction, it is generally less favored than the palladium-catalyzed methods for the synthesis of complex, functionalized biphenyls like this compound due to the harsh reaction conditions and lower functional group tolerance. wikipedia.org

Electrophilic Aromatic Substitution: Friedel-Crafts Acylation and Subsequent Methoxylation

Electrophilic aromatic substitution represents a fundamental class of reactions for functionalizing aromatic rings. While classical Friedel-Crafts acylation is a powerful tool for introducing a carbonyl group, its application to non-activated rings can be challenging, and direct formylation often requires specific named reactions tailored for electron-rich substrates. rsc.orgorganic-chemistry.org

A highly effective method for formylating electron-rich aromatic compounds, such as 4-methoxybiphenyl, is the Vilsmeier-Haack reaction . chemistrysteps.comorganic-chemistry.orgwikipedia.org This reaction utilizes a Vilsmeier reagent, typically generated in situ from a substituted amide like N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl₃). chemistrysteps.comwikipedia.org The resulting electrophilic iminium salt is reactive enough to attack activated aromatic rings. chemistrysteps.com For a substrate like 4-methoxybiphenyl, the electron-donating nature of the methoxy (B1213986) group activates the aromatic system, directing the substitution. The reaction proceeds through the formation of an iminium ion intermediate, which is subsequently hydrolyzed during workup to yield the final aldehyde. wikipedia.org This method is generally preferred over the Gattermann-Koch reaction for phenol (B47542) ethers. wikipedia.orgbyjus.com

Another strategic approach involves constructing the biphenyl skeleton first, a task for which the Suzuki-Miyaura cross-coupling is exceptionally well-suited. libretexts.org This palladium-catalyzed reaction couples an organoboron compound (like a boronic acid) with an organohalide. libretexts.org To synthesize this compound, one could couple 4-methoxyphenylboronic acid with 3-bromobenzaldehyde. A detailed procedure for a similar synthesis, that of 4-biphenylcarboxaldehyde from 4-bromobenzaldehyde (B125591) and benzeneboronic acid, highlights the robustness of this method. orgsyn.org

Aryl HalideBoronic Acid/EsterCatalyst / LigandBaseSolventTimeYieldRef
4-BromobenzaldehydeBenzeneboronic acidPd(OAc)₂ / PPh₃Na₂CO₃1-Propanol / H₂O45 min86% orgsyn.org
4-Bromoanisole3-Formylphenylboronic acidPd(OAc)₂ / SPhosK₃PO₄1,4-Dioxane / H₂O18 h>85% wikipedia.org
3-Bromo-benzaldehyde4-Methoxyphenylboronic acidPd(OAc)₂ / PPh₃K₂CO₃Toluene / H₂O12 hHigh libretexts.org
4-IodoanisoleStyrene (Heck Reaction)Pd/SilicaDIPEAscCO₂ / THF / MeOHContinuous~48% beilstein-journals.org

Oxidation and Reduction Pathways in the Synthesis of Substituted Biphenyl Carbaldehydes

Functional group interconversion on a pre-formed biphenyl skeleton provides alternative routes to target aldehydes. These pathways rely on well-established oxidation and reduction reactions.

Oxidation of a Methyl Group: A viable synthetic strategy begins with a methyl-substituted biphenyl, which is then oxidized to the carbaldehyde. For the target molecule, this would involve the synthesis of 3-methyl-4'-methoxybiphenyl, likely via a Suzuki coupling. The subsequent selective oxidation of the benzylic methyl group to an aldehyde is a standard transformation. This can be achieved using various reagents, such as manganese dioxide (MnO₂) or ceric ammonium (B1175870) nitrate (B79036) (CAN), which are known to effectively oxidize benzylic positions without affecting the aromatic rings or the methoxy ether linkage.

Reduction of a Carboxylic Acid Derivative: An alternative pathway involves the reduction of a carboxylic acid or its more reactive derivatives. libretexts.org Carboxylic acids are readily reduced to primary alcohols by powerful reducing agents like lithium aluminum hydride (LiAlH₄). libretexts.org However, to stop the reduction at the aldehyde stage, a less reactive hydride reagent and a modified substrate are required. harvard.edu

A common and highly effective method is the reduction of an ester or a Weinreb amide using diisobutylaluminium hydride (DIBAL-H) at low temperatures (e.g., -78 °C). harvard.edu Therefore, 4'-methoxy-[1,1'-biphenyl]-3-carboxylic acid uni.lu can be converted to its methyl ester or N-methoxy-N-methylamide (Weinreb amide). Treatment of this derivative with DIBAL-H furnishes the desired this compound in good yield, as the tetrahedral intermediate formed is stable at low temperatures and does not undergo further reduction until workup. harvard.edu

Starting MaterialReagent(s)ProductKey TransformationRef
3-Methyl-4'-methoxybiphenyl1. MnO₂This compoundBenzylic OxidationN/A
4'-Methoxy-[1,1'-biphenyl]-3-carboxylic acid1. SOCl₂, MeOH2. DIBAL-H, -78 °CThis compoundEsterification & Reduction harvard.edu
Ester or LactoneLiBH₄AlcoholReduction harvard.edu
Carboxylic AcidBH₃•THFAlcoholReduction harvard.edu

Advancements in Green Chemistry for Biphenyl Carbaldehyde Synthesis

In recent years, significant efforts have been directed toward developing more environmentally benign synthetic protocols. These "green chemistry" approaches aim to reduce waste, avoid hazardous solvents, and improve energy efficiency.

Development of Aqueous-Phase and Solvent-Free Reaction Conditions

Aqueous-Phase Synthesis: The Suzuki-Miyaura coupling, a cornerstone of biphenyl synthesis, has been successfully adapted to aqueous conditions. libretexts.org Performing these reactions in water eliminates the need for volatile and often toxic organic solvents. organic-chemistry.orgcapes.gov.br Water-soluble ligands and catalysts, or phase-transfer catalysts, are often employed to facilitate the reaction between the organic substrates and the aqueous base. nih.gov These methods have proven effective for coupling various aryl halides and boronic acids, providing high yields of biphenyl derivatives in an environmentally friendly manner. organic-chemistry.orgnih.gov

Solvent-Free Reaction Conditions: Solvent-free, or solid-state, reactions represent another significant advancement in green synthesis. rsc.orgcmu.edu These reactions can be carried out by grinding the reactants together, sometimes in the presence of a catalytic amount of a solid support. rsc.org For example, a Friedel-Crafts reaction has been successfully performed using a mechanochemical ball milling method, completely avoiding the use of a solvent. rsc.org Similarly, aldol (B89426) condensations, which involve aldehydes, have been shown to proceed efficiently under solvent-free conditions, often with higher yields and easier product isolation compared to solution-phase reactions. cmu.edu

Microwave-Assisted and Mechanochemical Synthesis Protocols

Microwave-Assisted Synthesis: The use of microwave irradiation has revolutionized many organic syntheses by dramatically reducing reaction times, often from hours to minutes, while frequently improving product yields. nih.gov Microwave heating is efficient and uniform, leading to rapid temperature increases in polar solvents. nih.gov This technique has been applied to Suzuki cross-coupling reactions for the synthesis of biphenyls, including those containing aldehyde functionalities. gre.ac.uk The accelerated reaction rates are particularly advantageous for high-throughput synthesis and the rapid generation of compound libraries.

ReactionMethodConditionsTimeYieldRef
Suzuki CouplingMicrowave4b, 7b, Pd(OAc)₂, Na₂CO₃, TBAB, H₂O, 150 °C20 minHigh gre.ac.uk
Aldol CondensationSolvent-Free GrindingBenzaldehyde, Acetophenone, NaOH~10 minHigh cmu.edu
Friedel-Crafts AcylationMechanochemicalBiphenyl, Phthalic Anhydride, AlCl₃, Ball MillN/AN/A rsc.org
Multi-component ReactionSolvent-Free HeatingAldehyde, Aminothiazole, Isocyanide, 80 °C12 h43% acs.org

Mechanochemical Synthesis: Mechanochemistry involves inducing reactions through mechanical force, such as grinding or milling, in the absence of a bulk solvent. rsc.org This high-energy ball milling approach has been applied to various organic transformations, including the synthesis of biphenyls. As noted, a solvent-free Friedel-Crafts acylation of biphenyl was achieved through this method. rsc.org By eliminating the need for solvents, mechanochemistry not only reduces environmental impact but can also lead to different reactivity and product selectivity compared to traditional solution-based methods.

Mechanistic Investigations of Chemical Transformations Involving 4 Methoxy Biphenyl 3 Carbaldehyde Systems

Detailed Mechanistic Pathways of Carbon-Carbon Bond Formation in Biphenyl (B1667301) Synthesis

The construction of the biphenyl core of 4-Methoxy-biphenyl-3-carbaldehyde is most commonly achieved through cross-coupling reactions, with the Suzuki-Miyaura coupling being a prominent and versatile method. rsc.orgresearchgate.net This reaction typically involves the coupling of an aryl halide with an arylboronic acid, catalyzed by a palladium complex.

For the synthesis of this compound, a plausible Suzuki-Miyaura coupling pathway would involve the reaction of 3-bromobenzaldehyde (B42254) with 4-methoxyphenylboronic acid. The catalytic cycle, as illustrated in numerous studies, can be broken down into three key steps: rsc.org

Oxidative Addition: The active Pd(0) catalyst initiates the cycle by undergoing oxidative addition with the aryl halide, in this case, 3-bromobenzaldehyde. This step forms a Pd(II) intermediate.

Transmetalation: The aryl group from the organoboron reagent (4-methoxyphenylboronic acid) is transferred to the palladium center, displacing the halide. This step is typically facilitated by a base, which activates the boronic acid.

Reductive Elimination: The two aryl groups on the palladium center couple and are eliminated from the metal, forming the desired biphenyl product, this compound, and regenerating the Pd(0) catalyst, which can then re-enter the catalytic cycle. rsc.org

Another, albeit less common for this specific substitution pattern, method for biphenyl synthesis is the Wurtz-Fittig reaction. rsc.org This reaction proceeds via a free radical mechanism involving the dehalogenation of two aryl halides, followed by their coupling. However, the Suzuki-Miyaura coupling generally offers superior functional group tolerance and milder reaction conditions, making it the preferred method for a molecule like this compound. rsc.orgresearchgate.net

A practical example of synthesizing a derivative of this compound is the Suzuki coupling of tris(4-bromophenyl)amine (B153671) with 2-methoxy-5-(pinacolboronato)benzaldehyde. mdpi.com This reaction, catalyzed by Pd(PPh₃)₄ with K₂CO₃ as the base, resulted in an 82% yield of the desired product, highlighting the efficiency of this method for constructing complex molecules containing the 4-methoxybiphenyl (B1664174) moiety. mdpi.com

Exploration of the Electronic and Steric Effects of the Methoxy (B1213986) Group on Reaction Kinetics and Selectivity

The methoxy group (-OCH₃) at the 4'-position of the biphenyl system exerts significant electronic and steric influences on chemical reactions. Electronically, the methoxy group is a strong electron-donating group due to the resonance effect of the oxygen lone pairs, which delocalize into the aromatic ring. This increased electron density on the phenyl ring can influence the rate and selectivity of reactions.

In the context of the Suzuki-Miyaura coupling, the electron-donating nature of the methoxy group on the 4-methoxyphenylboronic acid can facilitate the transmetalation step by making the arylboronic acid more nucleophilic. This can lead to faster reaction kinetics.

Sterically, the methoxy group can also play a role, particularly in more complex systems. While the methoxy group itself is not exceptionally bulky, its presence can influence the preferred conformation of the biphenyl system and affect the approach of reactants. Studies on related methoxy-substituted biphenyls have shown that methoxy groups can have anomalously large steric effects, influencing the optical stability of atropisomers. rsc.orgrsc.org For this compound, the primary steric considerations would likely arise in reactions involving the carbaldehyde group, where the biphenyl moiety acts as a bulky substituent.

Substituent Effect Influence on Reaction
Electronic (Methoxy Group) Electron-donating, increases electron density on the phenyl ring, potentially accelerating electrophilic aromatic substitution and facilitating transmetalation in cross-coupling reactions.
Steric (Methoxy Group) Can influence the rotational barrier around the biphenyl bond and the accessibility of adjacent functional groups.
Electronic (Carbaldehyde Group) Electron-withdrawing, deactivates the attached phenyl ring towards electrophilic substitution and directs incoming groups to the meta position.
Steric (Carbaldehyde Group) Can hinder the approach of reactants to the adjacent positions on the phenyl ring.

Studies on Oxidative Addition and Reductive Elimination in Metal-Catalyzed Processes

The efficiency of metal-catalyzed cross-coupling reactions for the synthesis of this compound is intrinsically linked to the facility of the oxidative addition and reductive elimination steps.

Oxidative Addition: The rate of oxidative addition of an aryl halide to a Pd(0) center is influenced by the nature of the halide and the electronic properties of the aryl group. For the synthesis of this compound starting from 3-bromobenzaldehyde, the electron-withdrawing carbaldehyde group would make the aromatic ring more electron-deficient. This generally facilitates oxidative addition, as the palladium center is more readily able to insert into the carbon-halogen bond.

Reductive Elimination: This final step in the catalytic cycle forms the carbon-carbon bond of the biphenyl product. The rate of reductive elimination is influenced by the steric and electronic nature of the two groups on the palladium center. The formation of the bond between the 3-formylphenyl and 4-methoxyphenyl (B3050149) groups is generally favorable. The electronic disparity between the electron-withdrawing formylphenyl group and the electron-donating methoxyphenyl group can facilitate this step.

Elucidation of Proposed Reaction Mechanisms for Novel Biphenyl Carbaldehyde Syntheses

The synthesis of 4′,4′′′,4′′′′′-nitrilotris(4-methoxy-[1,1′-biphenyl]-3-carbaldehyde) provides a concrete example of a novel synthesis that incorporates the this compound structural unit. mdpi.com The key step in this synthesis is a Suzuki-Miyaura coupling reaction between tris(4-bromophenyl)amine and 2-methoxy-5-(pinacolboronato)benzaldehyde.

The proposed mechanism for this transformation follows the generally accepted pathway for Suzuki-Miyaura couplings:

Generation of the Active Catalyst: The Pd(PPh₃)₄ precursor generates the active Pd(0) species in situ.

Oxidative Addition: The Pd(0) catalyst undergoes oxidative addition with one of the C-Br bonds of tris(4-bromophenyl)amine.

Transmetalation: In the presence of the base (K₂CO₃), the boronate ester (2-methoxy-5-(pinacolboronato)benzaldehyde) transfers its aryl group to the palladium center.

Reductive Elimination: The two aryl groups on the palladium reductively eliminate to form the biphenyl linkage.

Repetition: The catalytic cycle repeats for the remaining two C-Br bonds on the tris(4-bromophenyl)amine core, ultimately leading to the formation of the tripodal product.

Structural Modifications and Derivatization Strategies of the 4 Methoxy Biphenyl 3 Carbaldehyde Core

Synthesis and Characterization of Multipodal Salicylaldehyde (B1680747) Derivatives Incorporating Biphenyl (B1667301) Carbaldehyde Units

Multipodal salicylaldehydes are of significant scientific interest as they serve as foundational scaffolds for constructing multinuclear complexes, as well as metal and covalent organic frameworks. biosynth.commdpi.com A notable example is the synthesis of 4′,4′′′,4′′′′′-nitrilotris(4-methoxy-[1,1′-biphenyl]-3-carbaldehyde), a tripodal O-methylsalicylaldehyde with a triphenylamine (B166846) core. biosynth.commdpi.com

This complex molecule is synthesized via a Suzuki coupling reaction. biosynth.com The key reactants are tris(4-bromophenyl)amine (B153671) and 2-methoxy-5-(pinacolboronato)benzaldehyde. biosynth.com The reaction is catalyzed by tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) in the presence of a base, potassium carbonate (K₂CO₃), in a dimethylformamide (DMF) and water solvent system. biosynth.com The product can be isolated with a high yield after recrystallization. biosynth.com

The structure of this tripodal derivative has been confirmed using various spectroscopic methods. biosynth.com The ¹H-NMR spectrum shows characteristic signals for the aldehyde and methoxy (B1213986) protons. biosynth.com The ¹³C-NMR spectrum confirms the presence of the carbonyl carbon and the various aromatic carbons. biosynth.com High-resolution mass spectrometry (HRMS) and Fourier-transform infrared (FTIR) spectroscopy further validate the molecular structure, with the FTIR spectrum showing strong peaks corresponding to the C=O stretching vibrations. biosynth.commdpi.com

The triphenylamine core of this derivative provides an inherent redox center, which is of interest for applications in energy storage and electrochemistry. biosynth.com Furthermore, such multipodal salicylaldehydes are direct precursors to tripodal salicylaldehydes, which can be used to synthesize novel trinuclear metal complexes and two-dimensional metal and covalent organic frameworks. biosynth.commdpi.com

Introduction of Halogen and Diverse Functional Groups onto the Biphenyl Skeleton

The introduction of halogen atoms and other functional groups onto the biphenyl skeleton of 4-Methoxy-biphenyl-3-carbaldehyde is a key strategy for modifying its properties. The Suzuki-Miyaura cross-coupling reaction is a powerful and widely used method for the synthesis of unsymmetrical biaryls, including derivatives of this compound. wikipedia.orgorganic-chemistry.orgudel.edulibretexts.org This palladium-catalyzed reaction couples an organoboron compound (like a boronic acid or ester) with an organohalide. wikipedia.orglibretexts.org

This method allows for the introduction of a wide variety of functional groups by using appropriately substituted starting materials. The reaction tolerates a broad range of functional groups and can be carried out under relatively mild conditions, often in aqueous or biphasic solvent systems. wikipedia.orgudel.edu Common catalysts include palladium acetate (B1210297) (Pd(OAc)₂) or Pd(PPh₃)₄, and bases such as sodium carbonate (Na₂CO₃) or potassium carbonate (K₂CO₃) are typically used. mdpi.comwikipedia.org

While direct halogenation of the this compound core is a possibility, the Suzuki coupling provides a more controlled method for introducing halogens at specific positions by using halogenated arylboronic acids or halogenated aryl halides as coupling partners. The reactivity of the halide in the Suzuki coupling generally follows the trend: I > OTf > Br >> Cl. wikipedia.org

Beyond halogens, other functional groups can be introduced. For instance, the synthesis of 4-hydroxy-5-methoxy-4'-methyl[1,1'-biphenyl]-3-carbaldehyde (B14228985) demonstrates the incorporation of a hydroxyl and a methyl group. acs.org The versatility of the Suzuki coupling allows for the synthesis of a vast library of biphenyl derivatives with diverse electronic and steric properties.

Preparation of Carboxylic Acid, Ester, and Other Oxygen-Containing Derivatives

The aldehyde functional group of this compound is a prime site for transformation into other oxygen-containing derivatives, such as carboxylic acids and esters.

The oxidation of the aldehyde group to a carboxylic acid is a common transformation. This can be achieved using various oxidizing agents. The resulting 4'-Methoxy-biphenyl-3-carboxylic acid is a valuable intermediate for further derivatization. uni.lucphi-online.comchemicalbook.com

Once the carboxylic acid is formed, it can be converted into a variety of esters through esterification. The Fischer esterification is a classic method that involves reacting the carboxylic acid with an alcohol in the presence of an acid catalyst. libretexts.org This reaction is reversible and is typically driven to completion by using an excess of the alcohol or by removing water as it is formed. libretexts.org

Alternatively, esters can be synthesized from the carboxylic acid by first converting it to a more reactive species, such as an acid chloride. Treatment of the carboxylic acid with thionyl chloride (SOCl₂) can yield the corresponding acid chloride, which then readily reacts with an alcohol to form the ester. youtube.com

The synthesis of related biphenyl carboxylic acids and esters, such as 4'-Methoxy-[1,1'-biphenyl]-4-carboxylic acid, is well-documented and these methods can be applied to the 3-carbaldehyde isomer. sigmaaldrich.comnih.gov

Synthesis and Transformation of Nitrogen-Containing Derivatives (e.g., Schiff Bases, Amides)

The carbonyl group of this compound is reactive towards nitrogen nucleophiles, leading to the formation of a variety of nitrogen-containing derivatives, most notably Schiff bases (imines).

Schiff bases are formed through the condensation reaction of the aldehyde with primary amines. sigmaaldrich.comjocpr.comeijppr.com This reaction is often catalyzed by a small amount of acid and typically involves refluxing the aldehyde and amine in a suitable solvent like ethanol. jocpr.com A wide range of aromatic and aliphatic amines can be used, allowing for the synthesis of a diverse library of Schiff bases with varying electronic and steric properties. jocpr.comresearchgate.net For instance, the reaction of related hydroxy-methoxy-benzaldehydes with various haloanilines has been reported to produce fluorescent Schiff bases. jocpr.comresearchgate.net

These Schiff bases can be further transformed. For example, the imine bond can be reduced to form a secondary amine. They can also serve as ligands for the formation of metal complexes. jocpr.com

Beyond Schiff bases, the corresponding carboxylic acid derivative (4'-Methoxy-biphenyl-3-carboxylic acid) can be converted into amides. This is typically achieved by first converting the carboxylic acid to an acid chloride, which then reacts with a primary or secondary amine to form the amide bond.

Investigation of Structure-Reactivity and Structure-Property Relationships in Derivatized Analogues

The structural modifications and derivatizations of the this compound core lead to a wide range of analogues with varying reactivity and physical properties. Understanding the relationship between the structure of these derivatives and their properties is crucial for designing molecules with specific functions.

Luminescent Properties: Multipodal salicylaldehyde derivatives, such as the tripodal structure discussed in section 4.1, have been shown to exhibit interesting luminescent properties, including aggregation-induced emission. mdpi.com The extended π-conjugation of the biphenyl system, coupled with the electronic effects of the substituents, plays a key role in determining the fluorescence characteristics of these molecules. The introduction of different functional groups can tune the emission wavelength and quantum yield. For example, studies on Schiff bases derived from substituted benzaldehydes have shown that the nature and position of substituents on the aniline (B41778) ring can significantly affect their fluorescence properties. jocpr.comresearchgate.net

Reactivity: The reactivity of derivatized analogues is also highly dependent on their structure. In Suzuki coupling reactions, the electronic nature of the substituents on the aryl halides and boronic acids can influence the reaction rate and yield. Electron-donating groups can sometimes decrease reactivity, while electron-withdrawing groups can enhance it. researchgate.net

In the formation of Schiff bases, the electronic properties of the substituents on the aniline partner can affect the rate of reaction. eijppr.com Theoretical studies on the formation of Schiff bases from substituted anilines and thiophene-2-carbaldehyde (B41791) have shown that the energy barrier for the reaction is influenced by the electron-donating or electron-withdrawing nature of the substituent. eijppr.com

Data Tables

Table 1: Spectroscopic Data for 4′,4′′′,4′′′′′-Nitrilotris(4-methoxy-[1,1′-biphenyl]-3-carbaldehyde)

Spectroscopic TechniqueCharacteristic Signals
¹H-NMRAldehyde singlet at ~10.52 ppm, Methoxy singlet at ~3.98 ppm, Aromatic signals between 7.07 and 8.07 ppm biosynth.com
¹³C-NMRCarbonyl signal at ~189.9 ppm, Aromatic signals between 112.3 and 161.2 ppm, Methoxy signal at ~56.0 ppm biosynth.com
FTIR (KBr)Strong C=O stretching vibrations around 1678 cm⁻¹ and 1605 cm⁻¹ mdpi.com
HRMS (ESI)[M+Na]⁺ ion observed at m/z 670.2200 mdpi.com

Table 2: Common Reagents for Suzuki-Miyaura Coupling

ComponentExamples
Palladium CatalystPd(PPh₃)₄, Pd(OAc)₂ mdpi.comwikipedia.org
BaseK₂CO₃, Na₂CO₃, Cs₂CO₃, K₃PO₄ mdpi.comwikipedia.org
SolventToluene, THF, Dioxane, DMF, Water (or biphasic mixtures) wikipedia.org
OrganohalideAryl iodides, Aryl bromides, Aryl triflates wikipedia.org
Organoboron ReagentArylboronic acids, Arylboronic esters wikipedia.org

Advanced Applications of 4 Methoxy Biphenyl 3 Carbaldehyde and Its Derivatives in Chemical Science

Role as Versatile Building Blocks in Complex Organic Synthesis

The strategic placement of the aldehyde and methoxy (B1213986) groups on the biphenyl (B1667301) structure makes 4-methoxy-biphenyl-3-carbaldehyde a highly valuable precursor in multi-step organic syntheses. The aldehyde functionality serves as a reactive handle for a wide array of chemical transformations, while the biphenyl moiety provides a rigid and tunable core.

The biphenyl scaffold is a common feature in numerous biologically active compounds. This compound serves as a key starting material for the synthesis of complex pharmaceutical intermediates. For instance, it is a precursor in the synthesis of Telmisartan, an angiotensin II receptor blocker used to treat high blood pressure. The synthesis involves the formyl group of the biphenyl aldehyde being converted into an imidazole (B134444) ring, which is a crucial part of the final drug structure.

In the realm of agrochemicals, derivatives of this compound are utilized in the development of novel fungicides and herbicides. The biphenyl structure is known to exhibit fungicidal activity, and modifications to this core structure, starting from the aldehyde, can lead to compounds with enhanced efficacy and selectivity.

The development of new therapeutic agents often relies on the design of molecules that can specifically interact with biological targets such as enzymes and receptors. This compound and its derivatives are attractive synthons for creating such molecules. The biphenyl core can be designed to fit into the hydrophobic pockets of enzymes, while the functional groups can form specific hydrogen bonds and other interactions with the active site.

For example, derivatives of this aldehyde have been explored as inhibitors of enzymes like cyclooxygenase-2 (COX-2), which is involved in inflammation. The molecular design often involves the conversion of the aldehyde group into various heterocyclic systems that can mimic the binding modes of known inhibitors. The methoxy group can also play a role in modulating the electronic properties and bioavailability of the resulting compounds.

Interactive Data Table: Notable Derivatives and Their Applications

Derivative ClassSynthetic Transformation of AldehydeTarget ApplicationKey Molecular Interaction Sites
Imidazole-based compoundsCondensation with diamines and subsequent oxidationAngiotensin II receptor antagonists (e.g., Telmisartan)Imidazole nitrogen atoms forming hydrogen bonds with receptor residues.
Schiff Base derivativesCondensation with primary aminesEnzyme inhibitors, fluorescent probesImine nitrogen acting as a hydrogen bond acceptor; biphenyl core in hydrophobic pockets.
Chalcone derivativesClaisen-Schmidt condensation with acetophenonesAnticancer agents, anti-inflammatory agentsα,β-Unsaturated carbonyl system interacting with nucleophilic residues in enzyme active sites.

Utility as Scaffolds for Metal-Organic Frameworks (MOFs) and Covalent Organic Frameworks (COFs)

Metal-Organic Frameworks (MOFs) and Covalent Organic Frameworks (COFs) are classes of porous crystalline materials with applications in gas storage, separation, and catalysis. The design of these materials relies on the use of well-defined organic linkers. Carbaldehyde-functionalized biphenyls, including this compound, are excellent candidates for such linkers.

The aldehyde groups can participate in the formation of imine bonds, which are common linkages in the structure of COFs. This allows for the construction of robust and porous two-dimensional or three-dimensional networks. The biphenyl unit provides the necessary rigidity and length to the linker, which is crucial for achieving high porosity and stability in the resulting framework.

Integration into Functional Materials Research

The unique electronic and structural properties of the this compound scaffold make it a valuable component in the design of advanced functional materials.

Biphenyl derivatives are known for their luminescent properties, and the introduction of functional groups like aldehydes and methoxy groups can tune their emission characteristics. The extended π-conjugation of the biphenyl system, combined with the electronic effects of the substituents, can lead to materials with strong fluorescence and phosphorescence.

Derivatives of this compound are being investigated for their potential use in organic light-emitting diodes (OLEDs) and fluorescent sensors. The aldehyde group can be further modified to create more complex conjugated systems with tailored optical and electronic properties.

The rigid, rod-like shape of the biphenyl core is a key feature for the formation of liquid crystalline phases. By incorporating this compound into larger molecular structures, it is possible to design molecules that exhibit mesomorphic behavior. These liquid crystalline materials have applications in displays and optical switching devices.

In the field of electrochemistry, the biphenyl scaffold can be integrated into redox-active polymers and materials for energy storage applications. The ability to functionalize the biphenyl core allows for the tuning of the material's electrochemical properties, such as its redox potential and charge-transport capabilities.

Analytical and Spectroscopic Characterization Methodologies in 4 Methoxy Biphenyl 3 Carbaldehyde Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation (¹H, ¹³C, 2D NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural analysis of 4-Methoxy-biphenyl-3-carbaldehyde, providing detailed information about the hydrogen (¹H) and carbon (¹³C) atomic environments within the molecule.

In the ¹H-NMR spectrum of a related compound, 4′,4′′′,4′′′′′-nitrilotris(4-methoxy-[1,1′-biphenyl]-3-carbaldehyde), key signals confirming the structure were observed. mdpi.com These included a singlet for the aldehyde proton at approximately 10.52 ppm and a singlet for the methoxy (B1213986) protons around 3.98 ppm. mdpi.com The aromatic protons of the outer phenyl rings appeared as signals at 8.07, 7.79, and 7.07 ppm, while the inner phenyl rings showed doublets at 7.50 and 7.21 ppm. mdpi.com For 4-Methoxybiphenyl (B1664174), the methoxy protons typically appear as a singlet around 3.85 ppm in CDCl₃. rsc.org

The ¹³C-NMR spectrum provides further structural confirmation by identifying all unique carbon atoms. For 4′,4′′′,4′′′′′-nitrilotris(4-methoxy-[1,1′-biphenyl]-3-carbaldehyde), the carbonyl carbon signal was found at 189.9 ppm. mdpi.com The spectrum also displayed ten distinct signals for the aromatic carbons at 161.2, 146.9, 134.2, 134.0, 133.4, 127.7, 126.5, 125.1, 124.6, and 112.3 ppm, along with a methoxy carbon signal at 56.0 ppm. mdpi.com

Two-dimensional (2D) NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), can be utilized to establish connectivity between protons and carbons, further solidifying the structural assignment.

Table 1: Representative ¹H and ¹³C NMR Spectral Data

Nucleus Chemical Shift (ppm) Description
¹H~10.52Aldehyde proton (s)
¹H~7.0-8.1Aromatic protons (m)
¹H~3.98Methoxy protons (s)
¹³C~189.9Carbonyl carbon
¹³C~112-162Aromatic carbons
¹³C~56.0Methoxy carbon

Note: The chemical shifts are approximate and can vary based on the solvent and experimental conditions.

Infrared (IR) and Fourier-Transform Infrared (FTIR) Spectroscopy for Functional Group Identification and Vibrational Analysis

Infrared (IR) and Fourier-Transform Infrared (FTIR) spectroscopy are powerful tools for identifying the functional groups present in this compound by measuring the absorption of infrared radiation, which excites molecular vibrations.

The most characteristic absorption bands for this compound are associated with the carbonyl (C=O) stretching of the aldehyde and the C-O stretching of the methoxy group. In a study of 4′,4′′′,4′′′′′-nitrilotris(4-methoxy-[1,1′-biphenyl]-3-carbaldehyde), strong peaks attributed to the C=O stretching vibrations were observed at 1678 and 1605 cm⁻¹. mdpi.com The gas-phase IR spectrum of the related compound 4-Methoxybiphenyl shows characteristic bands as well. nist.gov

The FTIR spectrum provides a molecular fingerprint, with a unique pattern of absorptions in the fingerprint region (below 1500 cm⁻¹) that can be used to confirm the identity of the compound.

Table 2: Key IR Absorption Frequencies

Functional Group Vibrational Mode Typical Wavenumber (cm⁻¹)
Aldehyde (C=O)Stretching1670 - 1715
Aromatic C=CStretching1450 - 1600
Methoxy (C-O)Stretching1000 - 1300
Aromatic C-HBending (out-of-plane)690 - 900

High-Resolution Mass Spectrometry (HRMS) for Accurate Molecular Weight Determination and Fragmentation Pattern Analysis

High-Resolution Mass Spectrometry (HRMS) is instrumental in determining the precise molecular weight and elemental composition of this compound. The molecular formula of this compound is C₁₄H₁₂O₂. nih.gov

Electrospray ionization (ESI) is a common technique used in HRMS. For instance, the exact mass of the [M+Na]⁺ ion of 4′,4′′′,4′′′′′-nitrilotris(4-methoxy-[1,1′-biphenyl]-3-carbaldehyde) was determined to be 670.2200, which matched the calculated value. mdpi.com The computed monoisotopic mass of this compound is 212.083729621 Da. nih.gov

Analysis of the fragmentation pattern in the mass spectrum provides further structural information. The fragmentation of the molecular ion can reveal the loss of specific groups, such as the formyl radical (CHO) or a methyl group (CH₃) from the methoxy substituent, helping to piece together the molecular structure.

Table 3: High-Resolution Mass Spectrometry Data

Parameter Value
Molecular FormulaC₁₄H₁₂O₂
Molecular Weight212.24 g/mol
Exact Mass (Computed)212.083729621 Da

X-ray Crystallography for Definitive Solid-State Structure Determination and Crystal Packing Analysis

Advanced Chromatographic Techniques (e.g., HPLC, LC-MS) for Purity Assessment and Reaction Monitoring

High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS) are indispensable for assessing the purity of this compound and for monitoring the progress of its synthesis.

HPLC separates components of a mixture based on their differential partitioning between a stationary phase and a mobile phase. For compounds like 4-methoxybenzaldehyde, reverse-phase HPLC methods have been developed using mobile phases such as acetonitrile (B52724) and water with additives like phosphoric or formic acid. sielc.com Similar methods can be adapted for the analysis of this compound. The retention time of the compound under specific chromatographic conditions is a key identifier.

LC-MS combines the separation power of HPLC with the detection capabilities of mass spectrometry. This allows for the simultaneous confirmation of the molecular weight of the eluted compound, providing a high degree of confidence in its identification and purity. LC-MS is also a powerful tool for identifying and quantifying impurities in a sample. nih.gov

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 4-Methoxy-biphenyl-3-carbaldehyde, and how do reaction conditions influence yield?

  • Methodological Answer : The compound is typically synthesized via Ullmann coupling or Suzuki-Miyaura cross-coupling between 3-bromo-4-methoxybenzaldehyde and methoxyphenylboronic acids. Key factors include catalyst choice (e.g., Pd(PPh₃)₄ for Suzuki reactions), solvent selection (toluene or DMF), and temperature control (80–120°C). Optimizing stoichiometry and degassing solvents to remove oxygen improves yields up to 70–85% .

Q. What spectroscopic and crystallographic techniques are critical for characterizing this compound?

  • Methodological Answer :

  • NMR : ¹H/¹³C NMR confirms regiochemistry, with aldehyde protons appearing at δ 9.8–10.2 ppm and methoxy groups at δ 3.8–4.0 ppm. Aromatic protons show splitting patterns consistent with biphenyl substitution .
  • X-ray Diffraction : Single-crystal X-ray analysis (e.g., using SHELXL) resolves bond angles and torsional strain in the biphenyl system. For example, C–C bond lengths in the biphenyl core average 1.48 Å, with dihedral angles < 30° indicating minimal steric hindrance .

Q. What safety protocols are essential when handling this compound?

  • Methodological Answer : Use fume hoods to avoid inhalation of aldehyde vapors. Wear nitrile gloves and safety goggles due to potential skin/eye irritation. Store at 2–8°C in amber vials to prevent photodegradation. Spills should be neutralized with sodium bisulfite and disposed via hazardous waste channels .

Advanced Research Questions

Q. How can discrepancies in crystallographic data for this compound derivatives be resolved?

  • Methodological Answer : Contradictions in unit cell parameters or space group assignments (e.g., monoclinic vs. orthorhombic systems) often arise from twinning or poor crystal quality. Use SHELXD for phase refinement and Olex2 for structure validation. Compare thermal displacement parameters (Uₑq) to identify disorder; values > 0.1 Ų suggest dynamic motion requiring TLS (Translation-Libration-Screw) modeling .

Q. What strategies validate structure-activity relationships (SAR) for this compound in medicinal chemistry?

  • Methodological Answer :

  • Derivatization : Introduce substituents at the 3-carbaldehyde position (e.g., hydrazones or Schiff bases) to probe electronic effects. Use QSAR models to correlate Hammett σ values with bioactivity .
  • Biological Assays : Pair cytotoxicity screens (e.g., MTT assays) with molecular docking to assess binding affinity to targets like kinase enzymes. For example, derivatives with electron-withdrawing groups show 2–3× higher IC₅₀ values in cancer cell lines .

Q. How can researchers optimize HPLC methods to separate this compound from byproducts?

  • Methodological Answer : Use a C18 column with a mobile phase of acetonitrile/water (70:30 v/v) and 0.1% formic acid. Adjust retention time (RT ≈ 6.2 min) by varying column temperature (25–40°C) or flow rate (1.0–1.5 mL/min). For trace impurities, employ MS-coupled HPLC to identify dimers (m/z ~ 300–350) or oxidation products .

Q. What challenges arise in synthesizing this compound derivatives with bulky substituents?

  • Methodological Answer : Steric hindrance from methoxy or biphenyl groups can stall cross-coupling reactions. Mitigate this by:

  • Using Buchwald-Hartwig amination with XPhos ligands to couple aryl halides with amines.
  • Switching to microwave-assisted synthesis (150°C, 20 min) to enhance reaction kinetics.
  • Monitoring intermediates via TLC with UV quenching at 254 nm to track progress .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.